6-(Propan-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(Propan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a propan-2-yl group at the 6-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the propan-2-yl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a Diels–Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the pyrimidine ring, which is then functionalized to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the efficient formation of the desired product. The exact details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.
Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrimidine ring.
Scientific Research Applications
6-(Propan-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(Propan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in antifibrotic applications, the compound may inhibit the expression of collagen and other fibrotic markers by interfering with signaling pathways involved in fibrosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yl)pyrimidine-4-carboxylic acid: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid: Another pyrimidine derivative with distinct structural features and biological activities.
Uniqueness
6-(Propan-2-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
6-propan-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)6-3-7(8(11)12)10-4-9-6/h3-5H,1-2H3,(H,11,12) |
InChI Key |
BKEUDWOONLGNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)C(=O)O |
Origin of Product |
United States |
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